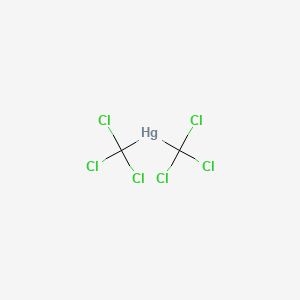
Bis(trichloromethyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trichloromethyl)mercury: is an organomercury compound with the molecular formula C₂Cl₆Hg . It is a colorless solid that is highly toxic and sensitive to light. This compound is primarily used in research settings due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Bis(trichloromethyl)mercury can be synthesized through the reaction of sodium trichloroacetate with mercuric chloride or mercuric acetate . The reaction typically involves heating the reactants in a solvent such as dimethoxyethane at reflux temperature . The reaction can be represented as follows:
2NaCCl3COO+HgCl2→Hg(CCl3)2+2NaCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its limited use outside of research applications. the laboratory synthesis methods can be scaled up for industrial purposes with appropriate safety measures.
化学反应分析
Types of Reactions: Bis(trichloromethyl)mercury undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form and .
Reduction: It can be reduced to form and .
Substitution: It reacts with reagents such as potassium iodide to form trichloromethyl iodide and mercuric iodide .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like potassium iodide and hydrogen cyanide are commonly used.
Major Products:
Oxidation: Carbon tetrachloride and mercuric chloride.
Reduction: Mercury and trichloromethane.
Substitution: Trichloromethyl iodide and mercuric iodide.
科学研究应用
Bis(trichloromethyl)mercury has several applications in scientific research:
Chemistry: It is used in the study of organomercury compounds and their reactivity.
Biology and Medicine: While its direct applications in biology and medicine are limited due to its toxicity, it is used in research to understand the effects of mercury compounds on biological systems.
作用机制
The mechanism of action of bis(trichloromethyl)mercury involves its ability to form free radicals upon exposure to light. These free radicals can then react with other molecules, leading to various chemical transformations. The compound primarily targets carbon-hydrogen bonds and carbon-carbon bonds , leading to their cleavage and the formation of new products .
相似化合物的比较
- Dimethylmercury (CH₃)₂Hg
- Diethylmercury (C₂H₅)₂Hg
- Phenylmercuric chloride (C₆H₅HgCl)
- Triphosgene (bis(trichloromethyl)carbonate)
Uniqueness: Bis(trichloromethyl)mercury is unique due to its high reactivity and ability to form free radicals upon exposure to light. This property makes it particularly useful in photolysis studies and in understanding the behavior of organomercury compounds under various conditions .
属性
CAS 编号 |
6795-81-9 |
|---|---|
分子式 |
C2Cl6Hg |
分子量 |
437.3 g/mol |
IUPAC 名称 |
bis(trichloromethyl)mercury |
InChI |
InChI=1S/2CCl3.Hg/c2*2-1(3)4; |
InChI 键 |
MHPVYDSEDMUGIA-UHFFFAOYSA-N |
规范 SMILES |
C(Cl)(Cl)(Cl)[Hg]C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


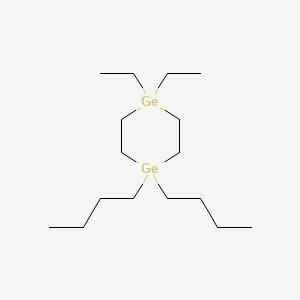
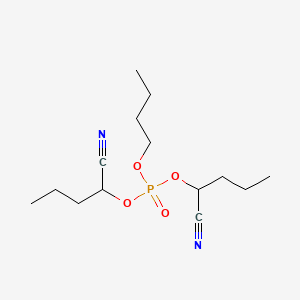
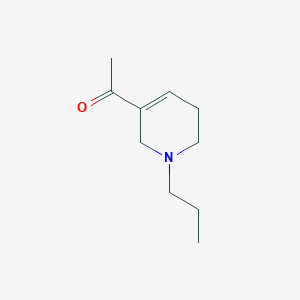
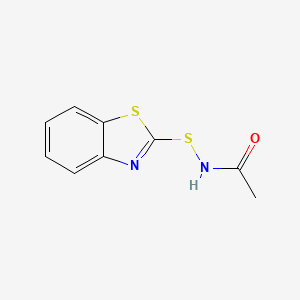
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
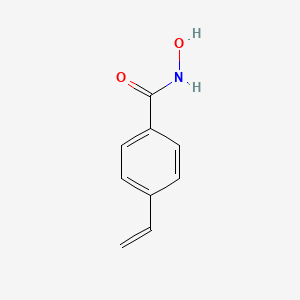
![(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)
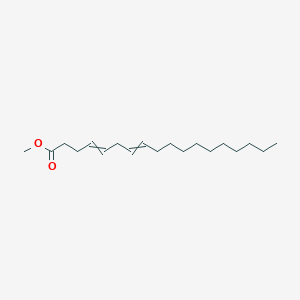
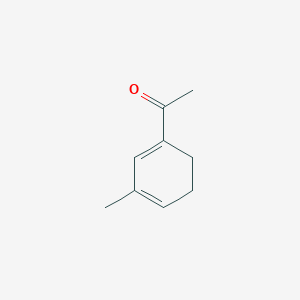
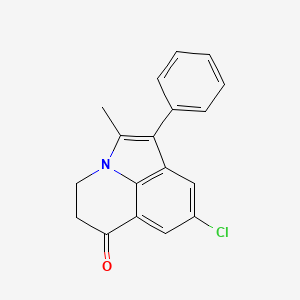
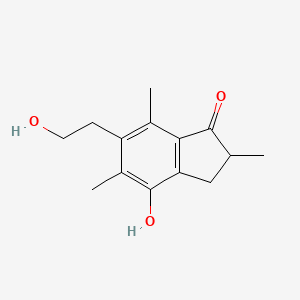
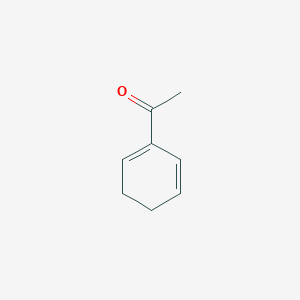
![(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B13801555.png)
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)
